2-Chloro-N-cyclopropyl-5-iodobenzamide
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Overview
Description
2-Chloro-N-cyclopropyl-5-iodobenzamide is an organic compound with the molecular formula C10H9ClINO. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various agricultural chemicals such as pesticides, insecticides, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-5-iodobenzamide typically involves the reaction of 2-chloro-5-iodobenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-N-cyclopropyl-5-iodobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agricultural chemicals such as pesticides, insecticides, and fungicides
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodobenzoic acid
- N-cyclopropyl-2-iodobenzamide
- 2-Chloro-5-iodobenzamide
Uniqueness
2-Chloro-N-cyclopropyl-5-iodobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclopropyl group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H9ClINO |
---|---|
Molecular Weight |
321.54 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-5-iodobenzamide |
InChI |
InChI=1S/C10H9ClINO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
InChI Key |
XJDYKFMWKWJJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)I)Cl |
Origin of Product |
United States |
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